An In-depth Technical Guide to Carbobenzyloxy-L-leucyl-L-serinamide (Z-Leu-Ser-NH2)
An In-depth Technical Guide to Carbobenzyloxy-L-leucyl-L-serinamide (Z-Leu-Ser-NH2)
A Senior Application Scientist's Synthesis of its Chemical Profile, Biological Activity, and Research Applications
This guide provides a comprehensive technical overview of Carbobenzyloxy-L-leucyl-L-serinamide, a dipeptide derivative with demonstrated antiviral properties. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical characteristics, synthesis, mechanism of action, and relevant experimental protocols, grounded in authoritative scientific literature.
Introduction: A Dipeptide with Antiviral Potential
Carbobenzyloxy-L-leucyl-L-serinamide, commonly abbreviated as Z-Leu-Ser-NH2, is a synthetic dipeptide that has garnered interest for its biological activities. Composed of the amino acids leucine and serine, its N-terminus is protected by a carbobenzyloxy (Z) group, and its C-terminus is an amide. This structure confers specific physicochemical properties that are central to its function. Notably, research has identified Z-Leu-Ser-NH2 as an agent capable of reducing the cytopathic effect of the measles virus[1]. This antiviral activity is attributed to its ability to stabilize lipid bilayers, a mechanism that interferes with the crucial process of viral-host membrane fusion[1]. This guide will explore the technical details of this compound, from its synthesis to its biological implications.
Physicochemical and Structural Characteristics
The structural and chemical properties of Z-Leu-Ser-NH2 are fundamental to its biological activity. The presence of the bulky, aromatic carbobenzyloxy group and the specific amino acid side chains dictate its solubility, stability, and intermolecular interactions.
| Property | Value | Source |
| IUPAC Name | benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamate | |
| Synonyms | Z-Leu-Ser-NH2, Cbz-Leu-Ser-NH2, N-Benzyloxycarbonyl-L-leucyl-L-serinamide | |
| CAS Number | 17331-87-2 | |
| Molecular Formula | C17H25N3O5 | |
| Molecular Weight | 351.40 g/mol | |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in polar organic solvents such as methanol and dimethylformamide | Inferred from peptide synthesis protocols |
Synthesis of Carbobenzyloxy-L-leucyl-L-serinamide
The synthesis of Z-Leu-Ser-NH2 is achieved through standard solution-phase peptide synthesis methodologies. The process involves the coupling of N-terminally protected L-leucine with C-terminally amidated L-serine, or a step-wise approach starting with N-protected serine followed by coupling with leucine amide. The carbobenzyloxy (Z) group serves as a crucial protecting group for the amine terminus of leucine, preventing unwanted side reactions during peptide bond formation.
Synthetic Workflow
The following diagram illustrates a logical workflow for the solution-phase synthesis of Z-Leu-Ser-NH2.
Caption: Workflow for the solution-phase synthesis of Z-Leu-Ser-NH2.
Detailed Experimental Protocol: Solution-Phase Synthesis
This protocol outlines a general procedure for the synthesis of Z-Leu-Ser-NH2 based on established peptide coupling techniques.
Materials:
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N-Carbobenzyloxy-L-leucine (Z-Leu-OH)
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L-Serinamide hydrochloride (H-Ser-NH2·HCl)
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N,N'-Dicyclohexylcarbodiimide (DCC)
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1-Hydroxybenzotriazole (HOBt)
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Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
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Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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1N Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO3) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Preparation of L-Serinamide: To a solution of L-Serinamide hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) and stir at room temperature for 30 minutes to obtain the free base.
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Activation of Z-L-Leucine: In a separate flask, dissolve Z-L-Leucine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
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Coupling Reaction: To the solution from step 2, add a solution of DCC (1.1 eq) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir the reaction mixture at 0 °C for 30 minutes.
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Addition of L-Serinamide: Add the L-Serinamide solution from step 1 to the reaction mixture from step 3. Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Work-up:
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Filter the reaction mixture to remove the precipitated DCU.
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Wash the filtrate successively with 1N HCl, saturated NaHCO3 solution, and brine.
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Dry the organic layer over anhydrous MgSO4 or Na2SO4.
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Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude Z-Leu-Ser-NH2 by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
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Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.
Biological Activity and Mechanism of Action
The primary reported biological activity of Z-Leu-Ser-NH2 is its ability to inhibit the measles virus. This antiviral effect is linked to its interaction with and stabilization of lipid membranes.
Antiviral Activity
A study by Epand et al. (1987) demonstrated that Z-Ser-Leu-NH2 reduces the cytopathic effect (CPE) of the measles virus in Vero cells[1]. The cytopathic effect refers to the structural changes in host cells caused by viral invasion. The inhibition of CPE suggests that the dipeptide interferes with the viral life cycle, likely at the entry stage.
Mechanism of Action: Bilayer Stabilization
The proposed mechanism for the antiviral activity of Z-Leu-Ser-NH2 is its ability to stabilize the lipid bilayer of cell membranes[1]. Enveloped viruses, such as the measles virus, rely on the fusion of their own lipid envelope with the host cell membrane to release their genetic material into the cell. This fusion process involves a series of energetically demanding conformational changes in both the viral fusion proteins and the lipid bilayers.
By inserting into the lipid bilayer, Z-Leu-Ser-NH2 is thought to increase the stability of the lamellar phase of the membrane, making it more resistant to the structural rearrangements required for membrane fusion. This stabilization effect raises the temperature at which the bilayer transitions to a non-lamellar (hexagonal) phase, a transition that is thought to be a key intermediate in the fusion process[1].
The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of antiviral action of Z-Leu-Ser-NH2.
Quantitative Data on Bilayer Stabilization
The study by Epand et al. (1987) used differential scanning calorimetry (DSC) to assess the bilayer-stabilizing effects of several carbobenzoxy-dipeptide-amides on dielaidoylphosphatidylethanolamine model membranes. While specific numerical values for the shift in the bilayer-to-hexagonal phase transition temperature were not provided, the relative potencies were reported[1].
| Dipeptide Amide | Relative Potency in Bilayer Stabilization |
| Z-Tyr-Leu-NH2 | = |
| Z-Gly-Phe-NH2 | > |
| Z-Ser-Leu-NH2 | > |
| Z-Gly-Leu-NH2 | > |
| Z-Gly-Gly-NH2 |
This data indicates that Z-Ser-Leu-NH2 is more potent at stabilizing the lipid bilayer than Z-Gly-Leu-NH2 and Z-Gly-Gly-NH2, but less potent than Z-Tyr-Leu-NH2 and Z-Gly-Phe-NH2.
Recommended Experimental Protocols
To further investigate the properties and activities of Z-Leu-Ser-NH2, the following experimental protocols are recommended.
Protocol for Measles Virus Cytopathic Effect (CPE) Inhibition Assay
This assay is designed to quantify the antiviral activity of Z-Leu-Ser-NH2 against the measles virus in a cell culture model.
Materials:
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Vero cells (or Vero/hSLAM cells for higher sensitivity)
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Measles virus stock of known titer
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Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
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Z-Leu-Ser-NH2 stock solution (dissolved in a suitable solvent like DMSO)
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96-well cell culture plates
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Microscope for observing CPE
Procedure:
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Cell Seeding: Seed Vero cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
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Compound Preparation: Prepare serial dilutions of the Z-Leu-Ser-NH2 stock solution in DMEM.
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Infection and Treatment:
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Remove the growth medium from the confluent cell monolayers.
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Add the serially diluted Z-Leu-Ser-NH2 to the wells.
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Infect the cells with a predetermined multiplicity of infection (MOI) of the measles virus.
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Include appropriate controls: virus-only (positive control for CPE), cells-only (negative control), and vehicle control (cells with the solvent used for the compound).
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-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator.
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Observation of CPE: Observe the cells daily under a microscope for the appearance of cytopathic effects, such as syncytia (giant cell) formation.
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Quantification of Antiviral Activity: After a set incubation period (e.g., 3-5 days), the extent of CPE can be quantified using methods such as the neutral red uptake assay or by visually scoring the percentage of CPE in each well. The 50% inhibitory concentration (IC50) can then be calculated.
Protocol for Differential Scanning Calorimetry (DSC) Analysis of Bilayer Stabilization
This protocol describes how to use DSC to measure the effect of Z-Leu-Ser-NH2 on the phase transition of a model lipid membrane.
Materials:
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Dielaidoylphosphatidylethanolamine (DEPE) or other suitable phospholipid
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Z-Leu-Ser-NH2
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Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
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Differential Scanning Calorimeter
Procedure:
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Liposome Preparation:
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Prepare a thin film of DEPE by evaporating the solvent from a solution of the lipid in a round-bottom flask.
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Hydrate the lipid film with the buffer solution to form multilamellar vesicles (MLVs).
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To prepare liposomes containing Z-Leu-Ser-NH2, add the compound to the lipid solution before solvent evaporation.
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DSC Sample Preparation:
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Load the liposome suspension into the DSC sample pan.
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Load an equal volume of buffer into the reference pan.
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-
DSC Measurement:
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Scan the samples over a temperature range that encompasses the bilayer to hexagonal phase transition of DEPE.
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Record the heat flow as a function of temperature.
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-
Data Analysis:
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Determine the temperature of the phase transition (Tm) for the pure lipid and for the lipid in the presence of Z-Leu-Ser-NH2.
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An increase in the Tm indicates stabilization of the bilayer phase.
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Protocol for a General Protease Inhibition Assay
To investigate whether Z-Leu-Ser-NH2 possesses any protease inhibitory activity, a general fluorometric assay can be performed.
Materials:
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A panel of proteases (e.g., trypsin, chymotrypsin, elastase)
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Corresponding fluorogenic peptide substrates
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Assay buffer specific for each protease
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Z-Leu-Ser-NH2
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96-well black microplate
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Fluorescence plate reader
Procedure:
-
Prepare Reagents: Prepare solutions of the proteases, fluorogenic substrates, and serial dilutions of Z-Leu-Ser-NH2 in the appropriate assay buffers.
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Assay Setup:
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In the wells of the microplate, add the assay buffer.
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Add the serially diluted Z-Leu-Ser-NH2.
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Add the protease solution to all wells except the substrate control wells.
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Incubate for a pre-determined time to allow for any inhibitor-enzyme interaction.
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Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
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Measure Fluorescence: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore being released.
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Data Analysis:
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Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.
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Determine the percent inhibition for each concentration of Z-Leu-Ser-NH2.
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If significant inhibition is observed, the IC50 value can be calculated.
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Conclusion and Future Directions
Carbobenzyloxy-L-leucyl-L-serinamide is a dipeptide derivative with demonstrated anti-measles virus activity. The available evidence strongly suggests that its mechanism of action involves the stabilization of lipid bilayers, thereby inhibiting viral-host membrane fusion. This mode of action presents an attractive strategy for the development of broad-spectrum antiviral agents, as it targets a physical property of the host cell membrane rather than a specific, and potentially mutable, viral protein.
Future research should focus on several key areas:
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Quantitative analysis of bilayer stabilization: Precise measurements of the shift in the phase transition temperature of various lipids in the presence of Z-Leu-Ser-NH2 would provide a more detailed understanding of its membrane-modifying properties.
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Broad-spectrum antiviral screening: Investigating the efficacy of Z-Leu-Ser-NH2 against other enveloped viruses would determine the breadth of its antiviral activity.
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Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of Z-Leu-Ser-NH2 with modifications to the amino acid residues and the N-terminal protecting group could lead to the discovery of more potent and selective antiviral compounds.
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In vivo efficacy and toxicity studies: To assess its therapeutic potential, the in vivo antiviral efficacy and safety profile of Z-Leu-Ser-NH2 needs to be evaluated in appropriate animal models.
By pursuing these avenues of research, the full potential of Carbobenzyloxy-L-leucyl-L-serinamide and related compounds as a novel class of antiviral therapeutics can be elucidated.
References
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Epand, R. M., Lobl, T. J., & Renis, H. E. (1987). Bilayer Stabilizing Peptides and the Inhibition of Viral Infection: Antimeasles Activity of carbobenzoxy-Ser-Leu-amide. Bioscience Reports, 7(9), 745–749. [Link]
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PubChem. (n.d.). N-Benzyloxycarbonylserylleucinamide. National Center for Biotechnology Information. Retrieved from [Link]
